molecular formula C6H11N3 B1329591 Cyclohexane, azido- CAS No. 19573-22-9

Cyclohexane, azido-

Cat. No. B1329591
CAS RN: 19573-22-9
M. Wt: 125.17 g/mol
InChI Key: ODSNIGPBQIINLA-UHFFFAOYSA-N
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Description

Azidocyclohexane, also known as Cyclohexane, azido-, is a compound with the formula C6H11N3 . It has a molecular weight of 125.1716 . Other names for this compound include Cyclohexyl azide and Azidocyclohexane .


Molecular Structure Analysis

The molecular structure of Azidocyclohexane consists of a cyclohexane ring with an azide functional group attached . The azide group consists of three nitrogen atoms in a row .


Chemical Reactions Analysis

Azides, including Azidocyclohexane, can participate in a variety of reactions. They can act as nucleophiles in substitution reactions, and they can also undergo reduction to form amines .


Physical And Chemical Properties Analysis

Azidocyclohexane has a molecular weight of 125.1716 . It has 3 hydrogen bond acceptors and no hydrogen bond donors . It has 1 freely rotating bond . The ACD/LogP value is 2.25 .

Scientific Research Applications

Synthesis of Various Heterocycles

Azidocyclohexane is used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

One-Pot Domino Reaction

Azidocyclohexane is used in one-pot domino reactions . This involves the synthesis of various heterocycles from the corresponding organic azides .

Utility of Chosen Catalysts

Azidocyclohexane is used in reactions where the chosen catalysts play a role in the chemoselectivity favoring C−H and C-N bonds .

Ugi Four-Component Reaction

Azidocyclohexane is used in Ugi four-component reactions . This is a one-pot procedure that involves the reaction of a primary amine, an isocyanide, a carboxylic acid, and a carbonyl compound to form a bis-amide .

Aza-Michael Addition

Azidocyclohexane is used in Aza-Michael addition reactions . This is a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound .

[3+2] Cycloaddition Reactions

Azidocyclohexane is used in [3+2] cycloaddition reactions . This is a type of cycloaddition reaction where a three-atom component reacts with a two-atom component to form a five-membered ring .

Mixed Addition/Cyclization/Oxygen

Azidocyclohexane is used in mixed addition/cyclization/oxygen reactions . This involves the addition of a nucleophile to a substrate, followed by cyclization and oxygenation .

Insertion Reaction of C-H Amination

Azidocyclohexane is used in the insertion reaction of C-H amination . This involves the insertion of an azide group into a C-H bond .

Safety And Hazards

Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .

properties

IUPAC Name

azidocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNIGPBQIINLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074014
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, azido-

CAS RN

19573-22-9
Record name Cyclohexane, azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl azide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexyl bromide (2.74 mL, 0.023 mol) was added to a stirred solution of 0.5M sodium azide in DMSO (50 mL, 0.025 mol) at room temperature, under an atmosphere of nitrogen. The reaction mixture was heated to 75° C. behind a blast shield and stirred for 5 h. The reaction mixture was then cooled with an ice-bath, quenched by the addition of water (75 mL) and extracted with diethyl ether (3×125 mL). The combined organic layers were washed with brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (2.4 g) which was used without further purification.
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Azidocyclohexane?

A1: Azidocyclohexane has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []

Q2: What spectroscopic data is available for characterizing Azidocyclohexane?

A2: Researchers have studied Azidocyclohexane using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []

Q3: How does the azido group in Azidocyclohexane influence its conformational preferences?

A3: Studies comparing Azidocyclohexane with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []

Q4: Can Azidocyclohexane participate in cycloaddition reactions?

A4: Yes, Azidocyclohexane readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.

Q5: What are the applications of Azidocyclohexane in organic synthesis?

A5: Azidocyclohexane is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.

Q6: Has the enthalpy of formation of Azidocyclohexane been determined?

A6: While experimental data for the enthalpy of formation of Azidocyclohexane has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []

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